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Compound of Interest

Compound Name:
2,4-Dichloro-6-methyl-5-

nitropyrimidine

Cat. No.: B014206 Get Quote

An In-depth Technical Guide to 2,4-Dichloro-6-
methyl-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of

significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted

with two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro

group, makes it a versatile precursor for the synthesis of a diverse array of more complex

molecules. The strategic positioning of these functional groups allows for selective chemical

modifications, particularly through nucleophilic aromatic substitution, enabling its use as a key

building block in the development of potentially bioactive compounds and novel pharmaceutical

agents. This guide provides a comprehensive overview of its known physical and chemical

properties, detailed experimental protocols for its synthesis, and an exploration of its chemical

reactivity.

Core Properties
The fundamental physical and chemical characteristics of 2,4-Dichloro-6-methyl-5-
nitropyrimidine are summarized below. This data is essential for its handling, storage, and
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application in experimental settings.

Physical and Chemical Data
Property Value Reference(s)

IUPAC Name
2,4-dichloro-6-methyl-5-

nitropyrimidine

CAS Number 13162-26-0 [1][2][3][4][5]

Molecular Formula C₅H₃Cl₂N₃O₂ [1][2][4][5]

Molecular Weight 208.00 g/mol [1][2][5]

Appearance Pale-yellow to brown solid [3]

Melting Point 52-54 °C

Boiling Point 135-136 °C (at 22 Torr)

Density 1.626 g/cm³ [6]

Solubility
Slightly soluble in Chloroform

and Methanol.

Purity ≥98% [1][2][3][5]

Storage

Store in a refrigerator (-20°C),

sealed and away from

moisture.

[1][3]

Structural Information
Identifier Value Reference(s)
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Synthesis and Experimental Protocols
The synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine is typically achieved through the

chlorination of a dihydroxy pyrimidine precursor. The following protocol is a representative

method.

Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
This procedure involves the conversion of the hydroxyl groups of the pyrimidine ring to

chlorides using phosphoryl chloride.

Materials:

2,4-Dihydroxy-6-methyl-5-nitropyrimidine (1 eq.)

Phosphoryl chloride (POCl₃)

N,N-dimethylaniline (1 eq.)

N,N-Dimethylformamide (DMF, catalytic amount)

Ethyl acetate

Saturated brine

Anhydrous sodium sulfate

Ice water

Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride.

At room temperature, slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution.

Subsequently, add a catalytic amount of DMF.
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Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress

using an appropriate technique (e.g., TLC).

Upon completion, allow the mixture to cool and remove the excess phosphoryl chloride by

distillation under reduced pressure.

Carefully add the residue to ice water with stirring.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium

sulfate.

Remove the solvent by rotary evaporation to yield the crude product as a light yellow to

brown oil.

Purify the crude product by column chromatography on silica gel to obtain the final yellow

solid of 2,4-dichloro-6-methyl-5-nitropyrimidine.

Synthesis Workflow Diagram
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Reaction Setup

Reaction

Work-up & Purification

Start: Dissolve Precursor
(2,4-dihydroxy-6-methyl-5-nitropyrimidine)

in POCl₃

Add N,N-dimethylaniline
(1 eq.) dropwise

Add catalytic DMF

Reflux for 8 hours

Remove excess POCl₃
(reduced pressure)

Quench with ice water

Extract with Ethyl Acetate

Wash with brine & Dry
(Na₂SO₄)

Solvent Evaporation

Column Chromatography

Final Product:
2,4-Dichloro-6-methyl-5-nitropyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine.
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Chemical Reactivity and Applications
The reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine is dominated by the two chlorine

substituents, which are activated towards nucleophilic aromatic substitution (SNAr) by the

electron-withdrawing effects of the ring nitrogens and the nitro group.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles,

such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a

synthetic intermediate. The presence of the strong electron-withdrawing nitro group at the C5

position significantly enhances the reactivity of both chlorine atoms towards nucleophilic attack.

[7]

Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution

preferentially occurs at the C4 position.[8] This regioselectivity is attributed to the greater

stabilization of the Meisenheimer intermediate formed during the attack at C4. However, for

certain nucleophiles, such as tertiary amines, a switch in regioselectivity to the C2 position has

been observed in related 2,4-dichloro-5-nitropyrimidine systems.[8] This allows for controlled,

regioselective functionalization of the pyrimidine core.
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Reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine

2,4-Dichloro-6-methyl-
5-nitropyrimidine

C4-Substituted Product
(Major Product)

Attack at C4

C2-Substituted Product
(Minor or specific conditions)

Attack at C2

Nucleophile (Nu:)
(e.g., R-NH₂, R-OH, R-SH)

SɴAr Reaction

Di-Substituted Product
(Excess Nucleophile)

Further
Reaction

Further
Reaction
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Caption: General SNAr reactivity pathways of the title compound.

Role in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with

applications as kinase inhibitors, antivirals, and other therapeutic agents. 2,4-Dichloro-6-
methyl-5-nitropyrimidine serves as a versatile starting material for building libraries of

substituted pyrimidines. By sequentially and selectively replacing the two chlorine atoms,

researchers can introduce different functionalities to modulate the biological activity and

pharmacokinetic properties of the resulting molecules. The nitro group can also be chemically

modified, for example, by reduction to an amine, providing another point for diversification.
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Chemical Diversification

2,4-Dichloro-6-methyl-
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Caption: Role as a core scaffold in drug discovery and library synthesis.

Spectral Data
While experimental spectral data (NMR, IR, MS) for 2,4-Dichloro-6-methyl-5-nitropyrimidine
is not readily available in public databases as of this guide's compilation, predicted data and

analysis of related structures can provide valuable insights.

Predicted ¹H NMR
The ¹H NMR spectrum is expected to be very simple, showing a single peak for the methyl

protons.

~2.5-2.8 ppm (singlet, 3H): This signal corresponds to the methyl group at the C6 position.

The chemical shift is downfield from a typical aliphatic methyl group due to the deshielding

effects of the aromatic pyrimidine ring and the adjacent nitro group.

Predicted ¹³C NMR
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The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon

atoms in the molecule.

Aromatic Carbons (C2, C4, C5, C6): These would appear in the range of ~120-170 ppm. The

carbons directly attached to the chlorine atoms (C2 and C4) and the nitro group (C5) are

expected to be significantly deshielded.

Methyl Carbon: A signal for the methyl carbon would be expected in the aliphatic region,

likely around ~20-25 ppm.

Predicted IR Spectroscopy
The key vibrational modes expected in the IR spectrum are:

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong absorptions corresponding to the

asymmetric and symmetric stretching vibrations of the C-NO₂ group.

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry
In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at

m/z 207 (for ³⁵Cl) and 209 (for ³⁷Cl), reflecting the isotopic abundance of chlorine. A

characteristic isotopic pattern for two chlorine atoms would be visible. Key fragmentation

pathways would likely involve the loss of the nitro group (-NO₂), chlorine atoms (-Cl), and

potentially the methyl group (-CH₃).

Safety and Handling
2,4-Dichloro-6-methyl-5-nitropyrimidine is a hazardous substance and should be handled

with appropriate safety precautions.[4][9]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
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irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-

ventilated fume hood with appropriate personal protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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